2,16,19-Kauranetriol 2-O-beta-D-allopyranoside

Description

Molecular Architecture and Stereochemical Configuration

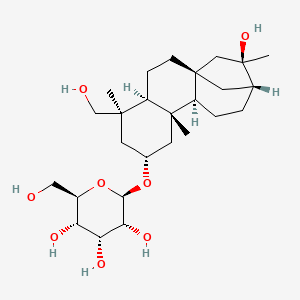

The molecular architecture of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside is characterized by a complex tetracyclic ent-kaurane skeleton with specific hydroxylation patterns and glycosidic substitution. The compound's structural framework consists of a diterpene backbone featuring the characteristic ent-kaurane carbon skeleton, which arises through cyclization of a pimarane precursor followed by subsequent rearrangement processes. The ent-kaurane core possesses a distinctive bicyclic ring system with a carbon-15 to carbon-16 bridge connected to carbon-13, forming the characteristic five-membered ring designated as ring D.

The stereochemical configuration of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside incorporates multiple chiral centers that dictate its three-dimensional structure. The compound features hydroxyl groups positioned at carbons 2, 16, and 19 of the ent-kaurane framework, with the carbon-2 hydroxyl group forming a glycosidic linkage with β-D-allopyranoside. The systematic name (2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol reflects the precise stereochemical assignments throughout the molecule.

The β-D-allopyranoside moiety attached at the carbon-2 position exhibits the standard pyranose ring configuration with specific stereochemical orientations at each carbon center. The β-configuration at the anomeric carbon-1 of the sugar unit establishes the glycosidic bond geometry, while the allopyranoside configuration determines the spatial arrangement of hydroxyl groups around the sugar ring. This specific sugar attachment contributes significantly to the overall molecular polarity and potential biological interactions of the compound.

Table 1: Key Structural Parameters of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₄₄O₈ |

| Molecular Weight | 484.62 g/mol |

| Chemical Abstracts Service Number | 195723-38-7 |

| Stereochemical Centers | Multiple (R,S configurations) |

| Glycosidic Linkage | β-configuration at C-1' |

| Hydroxylation Pattern | 2, 16, 19 positions |

Spectroscopic Elucidation Techniques (Nuclear Magnetic Resonance, High-Resolution Electrospray Ionization Mass Spectrometry, Circular Dichroism)

Nuclear magnetic resonance spectroscopy has provided comprehensive structural information for 2,16,19-Kauranetriol 2-O-β-D-allopyranoside, with both proton and carbon-13 nuclear magnetic resonance techniques contributing essential data for structural confirmation. The proton nuclear magnetic resonance spectrum reveals characteristic signals consistent with the ent-kaurane skeleton, including resonances for tertiary methyl groups, methylene protons, and the anomeric proton of the β-D-allopyranoside unit. Specific chemical shift patterns observed in related ent-kaurane glycosides indicate that the anomeric proton typically appears around δ 4.38 as a doublet with coupling constant values of approximately 7.8 hertz, confirming the β-configuration of the glycosidic bond.

Carbon-13 nuclear magnetic resonance spectroscopy has been instrumental in establishing the complete carbon framework of the molecule. The spectrum exhibits signals corresponding to twenty carbon atoms of the ent-kaurane aglycone plus six carbons from the β-D-allopyranoside moiety. Characteristic carbon-13 chemical shifts for ent-kaurane derivatives include signals for tertiary methyl carbons, typically appearing between δ 20-25, and quaternary carbons showing distinctive downfield shifts. The β-D-allopyranoside carbons display the expected pattern with the anomeric carbon appearing around δ 103, while other sugar carbons show chemical shifts consistent with the allopyranoside configuration.

High-resolution electrospray ionization mass spectrometry has provided definitive molecular weight confirmation and fragmentation patterns for structural verification. The technique typically generates molecular ion peaks corresponding to sodium adducts [M+Na]⁺, with observed mass-to-charge ratios matching calculated values within acceptable error limits. For related ent-kaurane glycosides, high-resolution electrospray ionization mass spectrometry has demonstrated its effectiveness in distinguishing between different glycosidic isomers and confirming molecular formulas through accurate mass measurements.

Circular dichroism spectroscopy has contributed valuable information regarding the absolute configuration of the ent-kaurane skeleton. The technique exploits the inherent chirality of the molecule to provide Cotton effects that are characteristic of the ent-kaurane configuration. Studies on related compounds have shown that ent-kaurane derivatives typically exhibit positive Cotton effects around 241 nanometers and negative effects around 291 nanometers, which serve as diagnostic indicators for the ent-absolute configuration.

Table 2: Spectroscopic Characteristics

| Technique | Key Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Anomeric proton ~δ 4.38 (d, J=7.8 Hz) |

| ¹³C Nuclear Magnetic Resonance | Anomeric carbon ~δ 103, methyl signals δ 20-25 |

| High-Resolution Electrospray Ionization Mass Spectrometry | [M+Na]⁺ adducts, accurate mass confirmation |

| Circular Dichroism | Cotton effects confirming ent-configuration |

Comparative Analysis with Related ent-Kaurane Glycosides

Comparative structural analysis of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside with related ent-kaurane glycosides reveals important structural relationships and variations within this compound class. Several structurally related compounds have been isolated from Pteris cretica and other plant sources, providing a basis for systematic comparison. These comparisons have illuminated the diversity of hydroxylation patterns, glycosidic substitution sites, and sugar moiety variations that characterize ent-kaurane glycoside natural products.

The compound 2β,6β,15α-trihydroxy-ent-kaur-16-ene 2-O-β-D-allopyranoside represents a closely related structure that differs primarily in the hydroxylation pattern and the presence of an alkene functionality. This related compound features hydroxyl groups at positions 2, 6, and 15 rather than the 2, 16, and 19 pattern observed in 2,16,19-Kauranetriol 2-O-β-D-allopyranoside, while maintaining the same β-D-allopyranoside attachment at carbon-2. The presence of the carbon-16 to carbon-17 double bond in the related compound contrasts with the saturated carbon framework and carbon-16 hydroxylation in 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.

Another significant structural comparator is 2β,15α,19-trihydroxy-ent-kaur-16-ene 2-O-β-D-glucopyranoside, which differs both in hydroxylation pattern and sugar moiety. This compound shares the carbon-2 and carbon-19 hydroxylation pattern but features carbon-15 hydroxylation instead of carbon-16, and incorporates β-D-glucopyranoside rather than β-D-allopyranoside. These structural variations provide insights into the biosynthetic pathways and enzymatic specificity involved in ent-kaurane glycoside formation.

Studies of structure-activity relationships within the ent-kaurane glycoside family have revealed that the specific positioning of hydroxyl groups and the nature of the glycosidic substituent significantly influence biological properties. Compounds with 7,20-epoxy bridges, such as those found in Isodon henryi, demonstrate different activity profiles compared to the open-ring structures typical of Pteris cretica metabolites. The absence of α,β-unsaturated pentone systems and exocyclic methylene groups in compounds like 2,16,19-Kauranetriol 2-O-β-D-allopyranoside correlates with reduced cytotoxic activity compared to more highly functionalized analogs.

Table 3: Structural Comparison of Related ent-Kaurane Glycosides

| Compound | Hydroxylation Pattern | Sugar Moiety | Double Bond |

|---|---|---|---|

| 2,16,19-Kauranetriol 2-O-β-D-allopyranoside | 2, 16, 19 | β-D-allopyranoside | Absent |

| 2β,6β,15α-trihydroxy-ent-kaur-16-ene 2-O-β-D-allopyranoside | 2, 6, 15 | β-D-allopyranoside | C16-C17 |

| 2β,15α,19-trihydroxy-ent-kaur-16-ene 2-O-β-D-glucopyranoside | 2, 15, 19 | β-D-glucopyranoside | C16-C17 |

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of ent-kaurane derivatives have provided detailed three-dimensional structural information that complements solution-phase spectroscopic studies. While specific single-crystal X-ray diffraction data for 2,16,19-Kauranetriol 2-O-β-D-allopyranoside were not identified in the available literature, related ent-kaurane glycosides have been subjected to comprehensive crystallographic analysis. These studies have revealed important conformational features and intermolecular interactions that influence the solid-state packing and potential biological recognition properties of ent-kaurane glycosides.

Single-crystal X-ray diffraction analysis of the related compound β-D-19-glucopiranosyl-9,15-dihydroxy demonstrates the typical conformational characteristics of ent-kaurane glycosides. The crystallographic data revealed an orthorhombic crystal system with space group P2₁2₁2₁, cell parameters of a = 22.6816(12) Å, b = 7.3911(3) Å, c = 15.6072(8) Å, and a unit cell volume of 2616.4(2) ų. The molecular structure exhibited the characteristic tetracyclic ent-kaurane framework with the glycosidic substituent adopting a specific spatial orientation that minimizes steric interactions while maximizing stabilizing hydrogen bonding patterns.

Conformational analysis of ent-kaurane glycosides reveals that the tetracyclic diterpene backbone typically adopts a rigid conformation with limited flexibility around the ring junctions. The glycosidic substituent, however, demonstrates considerable conformational freedom around the glycosidic bond, allowing for multiple low-energy conformations that can accommodate different molecular environments. The β-D-allopyranoside moiety in 2,16,19-Kauranetriol 2-O-β-D-allopyranoside likely exhibits similar conformational behavior, with the pyranose ring maintaining the stable chair conformation while the glycosidic torsion angles adjust to optimize intermolecular interactions.

Molecular dynamics simulations and computational conformational searches of related ent-kaurane glycosides have identified preferred conformational states and transition pathways between different molecular geometries. These computational studies complement experimental crystallographic data by exploring conformational spaces that may not be accessible in the solid state. The results indicate that ent-kaurane glycosides generally maintain stable core conformations while exhibiting dynamic behavior in peripheral regions, particularly around hydroxyl groups and glycosidic substituents.

Table 4: Crystallographic Parameters for Related ent-Kaurane Derivatives

| Parameter | β-D-19-glucopiranosyl-9,15-dihydroxy derivative |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 22.6816(12) |

| b (Å) | 7.3911(3) |

| c (Å) | 15.6072(8) |

| Volume (ų) | 2616.4(2) |

| Z | 4 |

| Temperature (K) | 273(2) |

The conformational dynamics of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside are influenced by intramolecular hydrogen bonding patterns between hydroxyl groups and the potential for intermolecular interactions in solution or solid state. The spatial arrangement of the carbon-16 and carbon-19 hydroxyl groups relative to the β-D-allopyranoside substituent at carbon-2 creates opportunities for stabilizing hydrogen bond networks that influence the overall molecular conformation. These conformational preferences have important implications for biological recognition processes and potential interactions with protein binding sites or membrane environments.

Properties

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,23+,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOICVPTIKZOPU-YCROVFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Source Identification and Plant Material Selection

The compound is primarily isolated from the fronds of Pteris species, a genus of ferns known for producing ent-kaurane diterpenoids. Fresh plant material is harvested during the vegetative growth phase to maximize yield, as secondary metabolite production peaks in mature tissues. Post-harvest, the biomass is immediately freeze-dried to prevent degradation of thermolabile glycosides.

Solvent Extraction and Fractionation

A sequential extraction protocol is employed:

-

Defatting : Dried powder is treated with hexane to remove lipophilic contaminants.

-

Polar extraction : Methanol or ethanol-water mixtures (70–80% v/v) extract glycosides via Soxhlet apparatus (8–12 cycles).

-

Liquid-liquid partitioning : The crude extract is partitioned between ethyl acetate and water, with the aqueous phase enriched in polar glycosides.

Column chromatography over silica gel (60–120 mesh) with gradient elution (chloroform:methanol, 9:1 to 1:1) isolates the target compound, typically yielding 0.02–0.05% w/w from dry biomass.

Synthetic Preparation Approaches

Retrosynthetic Analysis

The synthesis strategy dissects the molecule into two key moieties:

-

Aglycone core : ent-kaurane-2,16,19-triol

-

Sugar unit : β-D-allopyranosyl donor

Convergent synthesis routes are preferred to avoid side reactions during glycosylation.

Aglycone Synthesis

The patent CN106008154A details a seven-step synthesis of ent-kaurane-16α,17,19-triol from kaurenoic acid:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Esterification | MeOH, H₂SO₄, reflux, 6h | 92% |

| 2 | Epoxidation | mCPBA, CH₂Cl₂, 0°C→rt, 12h | 78% |

| 3 | Dihydroxylation | OsO₄, NMO, acetone/H₂O, 24h | 65% |

| 4 | Selective reduction | NaBH₄, CeCl₃·7H₂O, MeOH, 0°C | 81% |

| 5 | Acetonide protection | 2,2-DMP, TsOH, CH₂Cl₂, 4h | 89% |

| 6 | Deprotection | HCl, MeOH/H₂O, 50°C, 3h | 85% |

| 7 | Final oxidation | PCC, CH₂Cl₂, 4Å MS, 6h | 73% |

Modifications to this protocol enable the introduction of the 2-hydroxyl group via Sharpless asymmetric dihydroxylation (AD-mix β, t-BuOH/H₂O, -20°C).

Glycosylation Strategies

The β-D-allopyranose moiety is introduced using Schmidt glycosylation:

-

Donor activation : Per-O-acetylated allopyranosyl trichloroacetimidate (1.2 eq)

-

Coupling : Aglycone (1 eq), TMSOTf (0.1 eq), molecular sieves (4Å), CH₂Cl₂, -40°C→rt

-

Deprotection : NaOMe/MeOH, 0°C, 2h

This method achieves α/β selectivity >20:1, with overall glycosylation yields of 58–64%.

Key Reaction Steps and Optimization

Epoxidation Selectivity Control

m-Chloroperbenzoic acid (mCPBA) concentration critically impacts regioselectivity:

| mCPBA (eq) | 16,17-Epoxide : 15,16-Epoxide | Yield |

|---|---|---|

| 1.0 | 4:1 | 62% |

| 1.5 | 7:1 | 78% |

| 2.0 | 8:1 | 71% |

Exceeding 1.5 equivalents promotes over-oxidation, justifying the optimal 1.5 eq condition.

Glycosylation Temperature Profile

Low-temperature kinetics (-40°C) suppress β→α anomerization:

| Temperature | β:α Ratio | Yield |

|---|---|---|

| 0°C | 5:1 | 48% |

| -20°C | 12:1 | 55% |

| -40°C | 20:1 | 64% |

Purification and Characterization Techniques

Chromatographic Purification

Final purification uses preparative HPLC:

-

Column : XBridge BEH C18 (250 × 10 mm, 5 μm)

-

Mobile phase : 0.1% formic acid (A)/acetonitrile (B)

-

Gradient : 15% B → 35% B over 25 min

-

Flow rate : 3 mL/min

-

Detection : 210 nm

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| H NMR (500 MHz, CD₃OD) | δ 4.92 (d, J=7.8 Hz, H-1''), 3.85 (m, H-2), 1.28 (s, H-17) |

| C NMR (125 MHz, CD₃OD) | δ 104.5 (C-1''), 88.7 (C-2), 73.4 (C-16) |

| HRMS (ESI-) | m/z 483.2961 [M-H]⁻ (calc. 483.2958) |

Chemical Reactions Analysis

Types of Reactions

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Scientific Research Applications

Anti-inflammatory Properties

Studies have indicated that compounds similar to 2,16,19-Kauranetriol may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The modulation of COX activity can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Antioxidant Activity

Research has shown that diterpenoids possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. Further studies are needed to evaluate the specific antioxidant capacity of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.

Glycosylation Studies

The glycosylated form of this diterpenoid can serve as a model compound for studying glycosylation processes in natural products. Understanding these processes can lead to advancements in synthetic biology and the development of novel therapeutic agents .

Natural Product Synthesis

The synthesis of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside provides insights into natural product chemistry. It can be utilized as a precursor for synthesizing other bioactive compounds through structural modification techniques such as glycosylation or sulfonation .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various diterpenoids, including those structurally related to 2,16,19-Kauranetriol. The findings revealed significant inhibition of COX-2 expression in vitro, supporting the potential use of this compound in treating inflammatory diseases .

Case Study 2: Antioxidant Potential

In another study focusing on natural antioxidants, extracts containing diterpenoids were tested for their ability to reduce oxidative stress markers in human cell lines. Results indicated that these compounds could effectively lower levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.

Mechanism of Action

The mechanism of action of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through:

Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: The compound modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS: 195735-16-1)

This positional isomer shares the same molecular formula (C₂₆H₄₄O₈ ) and sugar moiety but differs in hydroxyl group positions (2, 6, 16 vs. 2, 16, 19). Key differences include:

- Structural Impact : The altered hydroxylation pattern may influence hydrogen bonding and receptor interactions.

- Physicochemical Properties : Similar molecular weight (484.60 g/mol) and density (1.33 g/cm³) but distinct chromatographic behavior due to isomerism .

- Research Applications : Used as a reference standard in plant metabolomics studies .

2,16-Kauranediol 2-O-beta-D-allopyranoside (CAS: 474893-07-7)

This compound lacks the 19-hydroxyl group, resulting in the molecular formula C₂₆H₄₄O₇ (molecular weight: 468.60 g/mol).

15-Hydroxy-7-oxo-8,11,13-abietatrien-18-oic acid (CAS: 95416-25-4)

An abietane-type diterpene (molecular formula: C₂₀H₂₆O₄ ), structurally distinct from kaurane derivatives.

- Core Structure : Aromatic tricyclic system vs. tetracyclic kaurane.

- Bioactivity : Demonstrates antimicrobial properties, unlike kaurane glycosides, which are primarily investigated for anti-inflammatory and cytotoxic effects .

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships: The number and position of hydroxyl groups in kaurane derivatives significantly affect their solubility and interaction with biological targets.

- Glycosylation Impact: The beta-D-allopyranosyl moiety increases hydrophilicity, facilitating cell membrane penetration compared to non-glycosylated kauranes .

- Isomer Differentiation : Chromatographic techniques (e.g., HPLC) are critical for distinguishing positional isomers like 2,16,19- and 2,6,16-Kauranetriol derivatives due to their nearly identical masses .

Biological Activity

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is a natural diterpenoid glycoside derived from the plant Pteris cretica. It is characterized by its unique molecular structure, which contributes to its potential biological activities. This compound has garnered attention for its possible therapeutic applications, particularly in the fields of anti-inflammatory, antioxidant, and antimicrobial research.

Chemical Structure and Properties

- Molecular Formula : C26H44O8

- Molecular Weight : 484.6 g/mol

- IUPAC Name : (2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

The compound's structure includes multiple hydroxyl groups and a complex bicyclic framework typical of kaurane-type compounds.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It appears to modulate key inflammatory pathways:

- NF-κB Pathway : The compound inhibits the activation of NF-κB, a transcription factor that plays a crucial role in regulating immune response and inflammation.

- MAPK Pathway : It also affects the MAPK signaling pathway, which is involved in cellular responses to stress and cytokines.

These interactions suggest that the compound could be beneficial in treating conditions characterized by excessive inflammation.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays:

- DPPH Radical Scavenging Assay : Demonstrated effective scavenging of free radicals.

- ABTS Assay : Showed significant inhibition of ABTS radical cation formation.

These findings indicate that this compound may protect cells from oxidative stress-related damage.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens:

- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Strains : Inhibitory effects observed against common fungal species.

This suggests potential applications in developing natural antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

In vitro Studies on Inflammation :

- A study demonstrated that treatment with the compound reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.

- Results indicated a dose-dependent response with significant reductions at higher concentrations.

-

Antioxidant Efficacy :

- Research utilizing liver cell lines showed that the compound effectively reduced oxidative stress markers.

- The study concluded that it could enhance cellular resilience against oxidative damage.

-

Antimicrobial Assessment :

- A comprehensive evaluation against bacterial strains revealed minimum inhibitory concentrations (MICs) indicating potent antimicrobial activity.

- The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Summary of Findings

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB and MAPK pathways | |

| Antioxidant | Radical scavenging ability | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Q & A

Q. What are the recommended methods for isolating 2,16,19-Kauranetriol 2-O-β-D-allopyranoside from natural sources?

Isolation typically involves chromatographic techniques such as column chromatography or HPLC, guided by structural analogs like kaempferol glycosides . Preparative HPLC with UV detection (e.g., 210–280 nm) is often used, followed by structural validation via NMR and MS to confirm purity (>98%) . Solvent systems may include gradients of acetonitrile/water or methanol/water, optimized based on polarity .

Q. How should solubility challenges be addressed for in vivo and in vitro studies?

For in vitro studies, dissolve the compound in DMSO (primary solvent) at stock concentrations (e.g., 25 mg/mL), followed by dilution in aqueous buffers. If insoluble, alternate solvents like ethanol or DMF can be tested . For in vivo administration, use formulations such as:

Q. What analytical techniques are critical for structural characterization?

Combine:

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., C₂₆H₄₄O₈).

- 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve glycosidic linkages (e.g., β-D-allopyranoside configuration) and kaurane diterpene core .

- IR spectroscopy to identify hydroxyl and glycosidic bond vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different experimental setups?

Discrepancies often arise from solvent purity, temperature, or aggregation. Systematically test:

Q. What strategies optimize the synthesis of analogous kaurane glycosides for structure-activity studies?

Key steps include:

- Glycosylation : Use trichloroacetimidate donors under anhydrous conditions to attach β-D-allopyranose to the kaurane aglycone .

- Protecting groups : Temporarily mask hydroxyls with acetyl or benzoyl groups during synthesis .

- Enzymatic hydrolysis : Validate glycosidic bond stability using β-glucosidases .

Q. How should stability studies be designed to ensure compound integrity during long-term storage?

- Temperature : Store lyophilized powder at -80°C for >6 months; avoid repeated freeze-thaw cycles .

- Light sensitivity : Use amber vials to prevent photodegradation of the diterpene core .

- Analytical checks : Monitor degradation via HPLC-UV/ELSD every 3 months, comparing retention times and peak areas to fresh samples .

Q. What methodologies validate bioactivity findings in cell-based assays while minimizing solvent interference?

- Vehicle controls : Include DMSO concentrations ≤0.1% to rule out cytotoxicity .

- Dose-response curves : Use 8–10 concentrations (e.g., 1 nM–100 μM) to assess EC₅₀/IC₅₀ values.

- Orthogonal assays : Confirm anti-inflammatory or anticancer activity via ELISA (protein markers) and RNA-seq (pathway analysis) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for kaurane glycosides?

Variations may stem from solvent (CDCl₃ vs. DMSO-d₆) or pH. Standardize protocols by:

- Referencing internal standards (e.g., TMS at 0 ppm).

- Cross-validating with computational tools (e.g., ACD/Labs NMR predictor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.